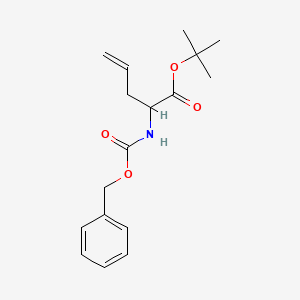

N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester

Description

N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester (CAS: 127623-77-2) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a benzyloxycarbonyl (Z) group as the N-terminal protecting group and a tert-butyl ester as the C-terminal protecting group. The allyl moiety on the glycine side chain introduces unsaturated functionality, enabling further chemical modifications such as cross-metathesis or click chemistry . The compound is typically a colorless oil, soluble in dichloromethane and ethyl acetate, and is synthesized via carbamate-forming reactions under mild conditions .

Properties

IUPAC Name |

tert-butyl 2-(phenylmethoxycarbonylamino)pent-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-5-9-14(15(19)22-17(2,3)4)18-16(20)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKSYJSWEXJTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester generally follows a two-step protection strategy starting from L-allylglycine:

Step 1: Protection of the Amino Group

The amino group of L-allylglycine is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl), typically in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is often conducted under biphasic conditions (water/organic solvent) at low temperatures (around 0°C) to control the rate and avoid side reactions. The Cbz group forms a carbamate linkage, stabilizing the amino functionality for subsequent reactions.Step 2: Protection of the Carboxyl Group

The carboxyl group is esterified to the tert-butyl ester using tert-butanol and an acid catalyst (e.g., sulfuric acid) or via coupling agents such as dicyclohexylcarbodiimide (DCC). Anhydrous conditions are essential to prevent hydrolysis. The tert-butyl ester is acid-labile, allowing selective deprotection later.

A representative reaction sequence is:

$$

\text{L-allylglycine} \xrightarrow[\text{base}]{\text{Cbz-Cl}} \text{N-Benzyloxycarbonyl-L-allylglycine} \xrightarrow[\text{acid or DCC}]{\text{tert-butanol}} \text{this compound}

$$

Industrial and Large-Scale Synthesis

Industrial synthesis optimizes these steps for scalability and efficiency:

- Use of automated peptide synthesizers or continuous flow reactors to improve reaction control and throughput.

- Precise stoichiometric control of reagents, especially Cbz-Cl (typically 110 mol%) to maximize yield.

- Temperature regulation during addition and reaction phases to minimize byproduct formation.

- Purification by liquid-liquid extraction and chromatographic methods adapted for scale.

Reaction Conditions and Monitoring

- The Cbz protection is performed at 0°C to room temperature, with reaction times ranging from 1 to 3 hours.

- Esterification with tert-butanol and acid or coupling agents is conducted under anhydrous conditions, often at room temperature or slightly elevated temperatures.

- Reaction progress is monitored by thin layer chromatography (TLC) using suitable stains (e.g., ninhydrin for free amines) and confirmed by spectroscopic methods (NMR, IR).

Purification Strategies and Solubility

- The product is typically a colorless oil, soluble in dichloromethane and ethyl acetate but poorly soluble in water.

- Purification is achieved by silica gel column chromatography using gradients of hexane and ethyl acetate.

- For large-scale synthesis, recrystallization from tert-butyl methyl ether (TBME) or similar solvents enhances purity.

- Analytical high-performance liquid chromatography (HPLC) is employed for purity assessment.

Chemical Reactions and Deprotection

| Reaction Type | Conditions/Agents | Outcome |

|---|---|---|

| Hydrolysis of tert-butyl ester | Acidic conditions (e.g., HCl/dioxane, aqueous phosphoric acid) | Cleavage of tert-butyl ester to free carboxylic acid |

| Deprotection of Cbz group | Catalytic hydrogenation (H₂/Pd-C) or acidolysis (e.g., trifluoroacetic acid) | Removal of benzyloxycarbonyl group, freeing amine |

| Ester-to-amide conversion | Zn(OAc)₂ catalyst in isopropanol, 40°C, 48 h | Conversion of ester to amide with high yield (>90%) |

| Cross-coupling (e.g., olefin metathesis) | Pd or Ru catalysts (e.g., Grubbs catalyst) | Functionalization of allyl side chain for complex molecule synthesis |

Comparative Data Table of Structurally Related Compounds

| Compound Name | Protecting Group | Ester Group | Unsaturated Moiety | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|---|

| This compound | Benzyloxycarbonyl (Cbz) | tert-Butyl | Allyl (C₃H₅) | 319.4 | Dichloromethane, Ethyl Acetate | Peptide synthesis, crosslinking |

| N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester | tert-Butoxycarbonyl (Boc) | tert-Butyl | None | 231.29 | Organic solvents | Acid-labile peptide synthesis |

| Methoxycarbonyl L-Phenylalanine tert-Butyl Ester | Methoxycarbonyl | tert-Butyl | None | ~295 | Ethyl Acetate, Chloroform | Model peptide studies |

| N-Methyl-N-phenylcarbamoylglycine Ethyl Ester | Carbamoyl | Ethyl | None | ~235 | Ethanol, Chloroform | Enzyme inhibition studies |

| N-(Benzyloxycarbonyl)-L-Vinylglycine Methyl Ester | Benzyloxycarbonyl (Cbz) | Methyl | Vinyl (C₂H₃) | ~265 | Methanol, Ethyl Acetate | Conformational studies |

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Amino group protection | Benzyloxycarbonyl chloride (Cbz-Cl), base (NaHCO₃ or Et₃N) | 0°C to RT | 1–3 hours | Biphasic system preferred, controlled addition |

| Carboxyl group protection | tert-Butanol + acid catalyst or DCC | RT to 40°C | Several hours | Anhydrous conditions essential |

| Purification | Silica gel chromatography (hexane/ethyl acetate gradient) | Ambient | Variable | TLC and HPLC monitoring |

| Deprotection (optional) | H₂/Pd-C for Cbz; acid (e.g., HCl/dioxane) for tert-butyl ester | RT | 1–24 hours | Selective and orthogonal deprotection |

Chemical Reactions Analysis

Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic conditions to yield the carboxylic acid. This reaction is critical for peptide bond cleavage:

Catalysts like aqueous phosphoric acid enable selective deprotection under mild conditions .

Deprotection of Benzyloxycarbonyl Group

The benzyloxycarbonyl (Cbz) group can be removed via catalytic hydrogenation (H₂/Pd-C) or acidolysis (e.g., TFA), releasing the free amine. This step is essential for peptide elongation:

Ester-to-Amide Conversion

The tert-butyl ester can be converted to amides using catalytic systems like Zn(OAc)₂ in isopropanol, enabling functional group diversification :

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Grubbs catalyst) enable allylglycine incorporation into complex molecules. For example, allylglycine derivatives participate in olefin metathesis with oxazolidines to form dienylamides :

Structural and Analytical Data

Spectroscopic and physical data are critical for reaction monitoring:

Research Findings

-

Deprotection Efficiency : Aqueous phosphoric acid selectively removes tert-butyl esters without affecting other functional groups .

-

Catalytic Amide Formation : Zn(OAc)₂ enables ester-to-amide conversion under mild conditions (40°C), achieving >90% yield in 48 h .

-

Enantioselective Synthesis : Catalytic hydrogenation with Ru catalysts (e.g., Grubbs) preserves stereochemistry during cross-coupling .

Scientific Research Applications

N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester Applications

This compound is a chemical compound with applications in organic synthesis, particularly in the creation of unsaturated amino acids and other complex molecules . This compound, also referred to as N-Cbz-Allyl glycine t-butyl ester, participates in Heck reactions and other chemical processes that allow for the functionalization of amino acids .

Synthesis of Unsaturated Amino Acids

- Heck Reactions : N-Cbz-Allyl glycine t-butyl ester can undergo Heck reactions with iodobenzene in the presence of Pd(OAc)2 to produce 5-phenyl-allylglycine .

- Diels-Alder Reactions : Unsaturated amino acids can be functionalized via Diels-Alder reactions .

- Wittig-Horner-Wadsworth-Emmons Reactions: N-(Boc)Allylglycine methyl ester served as starting material for the synthesis of allyl 2-(Boc)amino-4- triphenylphosphonium butanoate, which reacted with various aldehydes and paraformaldehyde in Wittig-Horner-Wadsworth-Emmons reactions to yield unsaturated amino acids .

Synthesis of MA and DMA

- This compound is used in the synthesis of mugineic acid (MA) and deoxymugineic acid (DMA) .

- 2-Hydroxy-Boc-L-allylglycine, obtained by allylic oxidation, is expected to give MA through the same series of reactions as experienced in the synthesis of DMA .

- Boc-L-allylglycine is utilized in a one-pot synthesis of protected DMA from commercially available materials .

Additional Applications

- N-(Boc)Allylglycine methyl ester is used in peptide mimicry and to access allylglycine in enantiomerically pure form .

- It can be used as a starting material for the synthesis of allyl 2-(Boc)amino-4-triphenylphosphonium butanoate, which reacts with aldehydes and paraformaldehyde in Wittig-Horner-Wadsworth-Emmons reactions to yield unsaturated amino acids .

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group by forming a stable carbamate linkage, which can be selectively removed under mild conditions. The tert-butyl ester protects the carboxyl group and can be cleaved using strong acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in protecting groups, ester moieties, and unsaturated side chains:

| Compound Name | Protecting Group | Ester Group | Unsaturated Moiety | Molecular Weight | Solubility | Key Applications |

|---|---|---|---|---|---|---|

| N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester | Z (Benzyloxycarbonyl) | tert-Butyl | Allyl (C₃H₅) | 319.4 g/mol | Dichloromethane, Ethyl Acetate | Peptide synthesis, crosslinking |

| N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester | Boc | tert-Butyl | None | 231.29 g/mol | Organic solvents | Acid-labile peptide synthesis |

| Methoxycarbonyl L-Phenylalanine tert-Butyl Ester | Methoxycarbonyl | tert-Butyl | None | ~295 g/mol (estimated) | Ethyl Acetate, Chloroform | Model peptide studies |

| N-Methyl-N-phenylcarbamoylglycine Ethyl Ester | Carbamoyl | Ethyl | None | ~235 g/mol (estimated) | Ethanol, Chloroform | Enzyme inhibition studies |

| N-(Benzyloxycarbonyl)-L-Vinylglycine Methyl Ester | Z | Methyl | Vinyl (C₂H₃) | ~265 g/mol (estimated) | Methanol, Ethyl Acetate | Conformational studies |

2.3. Stability and Handling

- Z vs. Boc Groups : The Z group requires harsher deprotection conditions (e.g., H₂/Pd) compared to the Boc group (trifluoroacetic acid) .

- tert-Butyl Ester Stability : tert-Butyl esters are hydrolytically stable under basic conditions but cleavable under strong acids (e.g., HCl/dioxane), unlike methyl or ethyl esters .

- Safety : tert-Butyl esters may require precautions against inhalation and skin contact due to respiratory and dermal irritation risks .

Research Findings and Trends

Recent studies emphasize the versatility of allyl-containing amino acid esters in drug discovery. For example:

- The allyl group in this compound facilitates site-specific modifications, such as thiol-ene reactions, to enhance peptide stability .

- Methoxycarbonyl L-Phenylalanine tert-Butyl Ester () has been used to study steric effects in enzyme-substrate interactions, demonstrating lower reactivity compared to Z-protected analogues .

Biological Activity

N-Benzyloxycarbonyl-L-allylglycine tert-butyl ester (Z-allylglycine t-Bu ester) is a synthetic compound that belongs to the class of amino acid derivatives. Its structure includes a benzyloxycarbonyl protecting group and a tert-butyl ester, making it significant in organic synthesis and in the study of various biological activities.

The compound has a CAS number of 78553-49-8, indicating its unique identity in chemical databases. The synthesis of this compound typically involves multiple steps, ensuring high yields and purity suitable for further applications. Common methods include:

- Protection of the amino group using benzyloxycarbonyl (Boc) groups.

- Esterification to introduce the tert-butyl group.

- Purification through recrystallization or chromatography.

Biological Activity

The biological activity of this compound is primarily linked to its derivatives, particularly those containing allylglycine. Research indicates several pharmacological effects:

- Neuroprotective Properties : Allylglycine has been studied for its neuroprotective effects, potentially modulating neurotransmitter systems and offering protection against neurodegenerative diseases.

- Anticonvulsant Activity : Derivatives of benzyloxycarbonylglycine have shown significant anticonvulsant properties in various models, such as the maximal electroshock (MES) test. For instance, N-(benzyloxycarbonyl)glycine benzylamide exhibited potent anticonvulsant activity comparable to phenytoin, with effective doses determined at 4.8 mg/kg .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Boc-Allylglycine Methyl Ester | Methyl ester instead of tert-butyl | Used for different synthetic pathways |

| (S)-tert-Butyl 2-amino-6-(benzyloxy)hexanoate | Longer carbon chain | Potential for different biological activities |

| N-Cbz-Allyl Glycine t-Butyl Ester | Different protecting group (carbobenzyloxy) | Varies in reactivity profile compared to benzyloxy |

Case Studies and Research Findings

- Neuroprotection : Studies have indicated that allylglycine can enhance synaptic plasticity and protect against excitotoxicity in neuronal cultures. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

- Anticonvulsant Effects : In vivo studies demonstrated that certain derivatives of N-Benzyloxycarbonyl-L-allylglycine showed significant efficacy in suppressing seizures induced by various chemical agents without acute neurotoxicity, indicating a favorable safety profile .

- Cytotoxic Activity : Some derivatives have been evaluated for their cytotoxic properties against cancer cell lines, showing promising results that warrant further investigation into their potential as anticancer agents .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection of the amino and carboxyl groups. For the amino group, benzyl chloroformate (Cbz-Cl) is used under biphasic conditions (water/ether) with potassium bicarbonate to maintain pH, as described in the coupling of L-methionine methyl ester hydrochloride . The tert-butyl ester is introduced via esterification with tert-butanol or tert-butyl bromide, requiring anhydrous conditions to avoid hydrolysis . Key factors affecting yield include stoichiometric excess of Cbz-Cl (110 mol%) and controlled reaction temperatures (0°C during addition, followed by gradual warming). Purification via liquid-liquid extraction and column chromatography is critical to isolate the product from byproducts like unreacted starting materials or diastereomers.

Q. How do protecting groups (e.g., benzyloxycarbonyl vs. tert-butyl ester) impact the stability and subsequent reactions of this compound?

- Methodological Answer : The benzyloxycarbonyl (Cbz) group is stable under basic and neutral conditions but can be selectively removed via catalytic hydrogenation (Pd/C, H₂) without cleaving the tert-butyl ester . The tert-butyl ester, conversely, is acid-labile and stable under basic conditions, making it ideal for orthogonal deprotection strategies. However, the allyl group may require careful handling during hydrogenation to avoid unintended reduction. Stability studies should confirm compatibility with downstream reactions, such as peptide couplings or functionalization of the allyl moiety .

Q. What are the common purification strategies for this compound, and how do solubility properties influence chromatographic methods?

- Methodological Answer : Due to the hydrophobic tert-butyl group, the compound exhibits low solubility in polar solvents (e.g., water) but dissolves well in dichloromethane or ethyl acetate. Purification often employs silica gel chromatography with gradients of hexane/ethyl acetate. For large-scale syntheses, recrystallization from tert-butyl methyl ether (TBME) may improve purity. Analytical HPLC or TLC (using ninhydrin staining for free amines) monitors reaction progress and purity .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer : Enantiomeric purity is validated via chiral HPLC with a cellulose-based column and a mobile phase of hexane/isopropanol. Structural integrity is confirmed using NMR (¹H/¹³C) to verify the allyl group’s vinyl protons (δ 5.1–5.8 ppm) and tert-butyl singlet (δ 1.4 ppm). High-resolution mass spectrometry (HRMS) or UPLC-MS compares experimental and theoretical molecular weights, as demonstrated in studies of analogous N-acyl amino acid esters . For stereochemical assignments, optical rotation measurements or X-ray crystallography (if crystalline) provide definitive proof .

Q. How can researchers mitigate undesired side reactions during the deprotection of the benzyloxycarbonyl group without affecting the allyl or tert-butyl functionalities?

- Methodological Answer : Catalytic hydrogenation (Pd/C, H₂) at low pressure (1–3 atm) and room temperature selectively removes the Cbz group while preserving the allyl moiety. Alternative methods, such as using ammonium formate in methanol (transfer hydrogenation), reduce the risk of over-reduction. Pre-saturation of the reaction mixture with nitrogen minimizes oxidative side reactions. Stability tests under proposed conditions are essential to confirm the tert-butyl ester’s integrity .

Q. What strategies are employed to resolve contradictions in reported synthetic yields, particularly when scaling up from milligram to gram quantities?

- Methodological Answer : Contradictions often arise from differences in mixing efficiency, heat dissipation, or reagent purity. Scaling up requires optimized stirring rates (to prevent localized overheating) and controlled addition of reagents (e.g., dropwise addition of Cbz-Cl). Reagent quality, such as the use of freshly distilled tert-butanol, minimizes side reactions. Design of experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Q. How does the presence of the allyl group influence the compound’s reactivity in peptide coupling reactions, and what methods optimize its incorporation into complex structures?

- Methodological Answer : The allyl group enables post-synthetic modifications (e.g., thiol-ene click chemistry) but may interfere with standard coupling agents like HATU or EDCI. Pre-activation of the carboxyl group (as a pentafluorophenyl ester) improves coupling efficiency. For solid-phase synthesis, the tert-butyl ester’s stability allows orthogonal deprotection of the N-terminal Cbz group. Computational modeling (DFT) can predict steric hindrance from the allyl group during amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.